molecular formula C16H12BrNO B3049327 8-(Benzyloxy)-5-bromoquinoline CAS No. 202259-06-1

8-(Benzyloxy)-5-bromoquinoline

Cat. No. B3049327
CAS RN: 202259-06-1
M. Wt: 314.18 g/mol
InChI Key: LZYYBSWLPXPHAO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(Benzyloxy)-5-bromoquinoline” are not explicitly mentioned in the available resources .

Scientific Research Applications

Antimicrobial Activities

Quinoline derivatives have garnered attention due to their potential antimicrobial properties. In a study by Chung et al., a series of 8-benzyloxy-substituted quinoline ethers were synthesized and evaluated for antimicrobial activity . Among these compounds, compound 2e exhibited significant growth inhibitory activity against Aspergillus niger (a fungal species) with a minimum inhibitory concentration (MIC) value of 3.125 μg/mL . This activity was comparable to that of 8-hydroxyquinoline (MIC: 2.5 μg/mL) and terbinafine (MIC: 1.25 μg/mL).

Mechanism of Action

The mechanism of action of “8-(Benzyloxy)-5-bromoquinoline” is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with “8-(Benzyloxy)-5-bromoquinoline” are not specified in the available resources .

properties

IUPAC Name

5-bromo-8-phenylmethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-14-8-9-15(16-13(14)7-4-10-18-16)19-11-12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYYBSWLPXPHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)Br)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409107
Record name Quinoline, 5-bromo-8-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzyloxy)-5-bromoquinoline

CAS RN

202259-06-1
Record name Quinoline, 5-bromo-8-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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